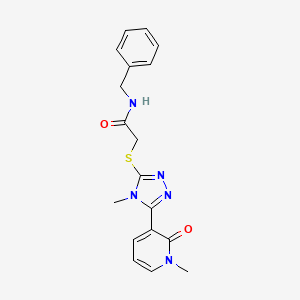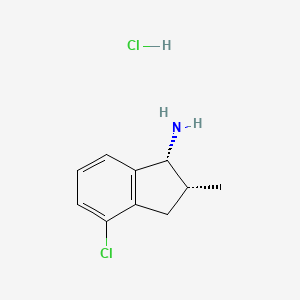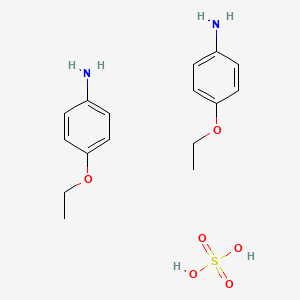
4-Ethoxyaniline hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyaniline, also known as p-Phenetidine, is a chemical compound with the molecular formula C8H11NO . It is one of the three isomers of phenetidine and is used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin . It has high renal toxicity and is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use .
Synthesis Analysis
4-Ethoxyaniline is commonly used as an intermediate product in drug and dye synthesis . A proposed reaction mechanism for the synthesis of deuterated EQ starts with 4-ethoxyaniline and d6-acetone . The initial step is the condensation of these two compounds to the corresponding Schiff base, which subsequently reacts with its enamine in a self-condensation prior to cyclization and elimination of deuterated 4-ethoxyaniline .
Molecular Structure Analysis
The molecular formula of 4-Ethoxyaniline is C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .
Chemical Reactions Analysis
4-Ethoxyaniline can be retained and analyzed on a mixed-mode Primesep 100 column with a mobile phase consisting of water, Acetonitrile (MeCN), and Sulfuric acid (H2SO4) . This analytical method can be UV detected at 200 nm with high resolution and peak symmetry .
Physical And Chemical Properties Analysis
4-Ethoxyaniline has a density of 1.065 g/mL at 25 °C . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.
Scientific Research Applications
Conductive Polymers
Ethoxy-substituted polyaniline complexes have been synthesized and characterized for their potential use in conductive polymers. These complexes, including ethyl and ethoxy-substituted polyaniline with polystyrenesulfonic acid, exhibit conductivities around 10^-2 S/cm and solubility in water, making them promising materials for various electronic applications (Lin & Yang, 2001).
Hydroxide Exchange Membranes
In the development of hydroxide exchange membranes (HEMs) for fuel cell applications, tertiary sulfonium groups have been explored as cationic functional groups. These HEMs demonstrate excellent thermal stability and good chemical stability, suggesting the potential for sulfur elements with designed side groups in constructing effective HEM cationic functional groups (Zhang et al., 2012).
Corrosion Inhibition
Methoxy-substituted anilines have been studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to significantly inhibit the acidic corrosion of mild steel in hydrochloric acid medium, with an efficiency of up to 98% (Bentiss et al., 2009).
Antimicrobial Activity
The synthesis of quinazolinone derivatives using 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been explored for their antimicrobial potential. These novel derivatives have been evaluated for their effectiveness against various microbial strains, indicating the potential for developing new antimicrobial agents (El-Hashash et al., 2011).
Lithium-Sulfur Batteries
Surface modification of sulfur cathodes with conducting polymers like poly(3,4-ethylenedioxythiophene)–polystyrenesulfonic acid (PEDOT:PSS) has been investigated to enhance the electrochemical performance of lithium-sulfur batteries. This approach leads to improved initial capacity and rate capability of sulfur electrodes (Lee & Choi, 2015).
Safety and Hazards
4-Ethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
4-ethoxyaniline;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFIIPMQLACSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)
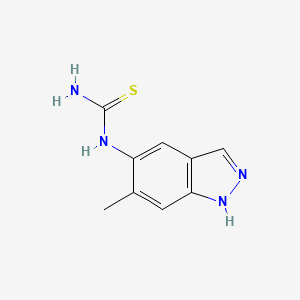
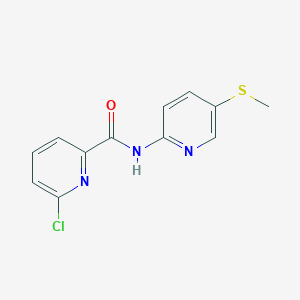
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
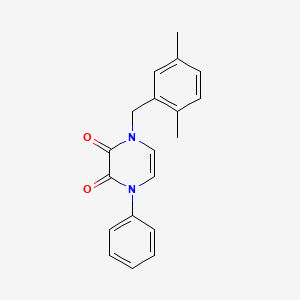
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)


